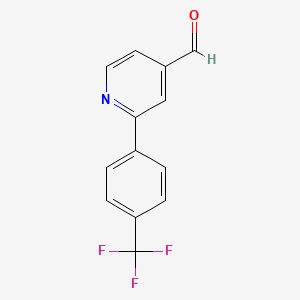

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde

Descripción

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMXJAOKTZHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(4-(Trifluoromethyl)phenyl)isonicotinic acid.

Reduction: 2-(4-(Trifluoromethyl)phenyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde has shown potential as a bioactive compound with various therapeutic applications:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. In vitro studies have demonstrated a significant reduction in cell viability due to its ability to activate apoptotic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for antibiotic development.

Material Science

In material science, this compound is utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for the design of novel compounds that can be employed in organic electronics, such as organic light-emitting diodes (OLEDs).

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances reactivity and selectivity in various chemical reactions.

Anticancer Activity Case Study

A study investigated the effects of this compound on human cancer cell lines:

| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 10 µM | 65% | Induction of apoptosis via caspase activation |

| Lung Cancer | 5 µM | 70% | Activation of mitochondrial pathways |

These findings highlight the compound's potential as an anticancer agent.

Antimicrobial Activity Case Study

In another study focusing on antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Significant inhibition |

| Escherichia coli | 16 µg/mL | Moderate inhibition |

These results indicate that the compound could be further developed as an antibiotic candidate.

Mecanismo De Acción

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators . Additionally, its interaction with cellular receptors and proteins can trigger signaling pathways that result in various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include halogenated and fluorinated aromatic derivatives. Below is a comparative analysis:

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chloro substituents in analogs like 3-chloro-N-phenyl-phthalimide . This makes it more suitable for drug candidates requiring improved bioavailability. Aldehyde vs. Phthalimide: The aldehyde group in the target compound offers a reactive site for condensation reactions (e.g., forming Schiff bases), whereas phthalimide derivatives are utilized as monomers for high-performance polymers .

Positional Isomerism :

- Substitution at the 2-position of the pyridine/phenyl ring is common across analogs, but the 4-position substituent (trifluoromethyl, chloro) dictates electronic effects. For instance, trifluoromethyl groups exert stronger electron-withdrawing effects than chloro, influencing reactivity in cross-coupling reactions .

Pharmaceutical Relevance :

- The patent EP 4,374,877 A2 highlights that 4-(trifluoromethyl)phenyl and 4-chlorophenyl groups are critical in kinase inhibitors and anticancer agents . The target compound’s aldehyde moiety may serve as a precursor for such bioactive molecules.

Actividad Biológica

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde is an organic compound with significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an isonicotinaldehyde moiety. This compound has been studied for its biological activities, particularly in the areas of enzyme inhibition, anti-inflammatory effects, and potential anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C13H8F3NO

- Molecular Weight : 251.20 g/mol

- Structural Features : The trifluoromethyl group enhances lipophilicity and biological activity, making this compound a valuable candidate in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, modulating biochemical pathways involved in inflammation and other physiological processes. For example, it may inhibit the activity of enzymes that produce pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have explored the anticancer activity of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies report IC50 values indicating effective inhibition of cell proliferation in cancer models .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound showed a dose-dependent inhibition profile.

- Cytotoxicity Assessment :

-

Antimicrobial Activity :

- The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains, which suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)isonicotinaldehyde | Trifluoromethyl at position 3 | Different reactivity profile |

| 4-Nitro-2-(trifluoromethyl)phenyl isonicotinaldehyde | Nitro group addition | Introduces additional electronic effects |

| 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde | Bromo group addition | Alters solubility and reactivity profile |

Q & A

Basic Question: What are the primary synthetic routes for preparing 2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde, and what methodological challenges arise during its synthesis?

Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to connect the trifluoromethylphenyl and isonicotinaldehyde moieties. Key steps include:

- Intermediate Preparation : Use of 4-(trifluoromethyl)phenylboronic acid or halogenated derivatives (e.g., brominated intermediates) for coupling with isonicotinaldehyde precursors .

- Aldehyde Functionalization : Oxidation of alcohol intermediates (e.g., using MnO₂ or Swern conditions) to generate the aldehyde group. Challenges include controlling regioselectivity and avoiding over-oxidation .

- Purification : Chromatographic separation (e.g., silica gel with hexane/ethyl acetate gradients) is critical due to the compound’s sensitivity to air and moisture .

Advanced Question: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound, particularly when characterizing its electronic environment?

Answer:

Discrepancies often stem from:

- Electron-Withdrawing Effects : The trifluoromethyl group induces strong electron withdrawal, altering chemical shifts in ¹H/¹³C NMR. Use deuterated solvents (e.g., DMSO-d₆) and compare with computed spectra (DFT methods) to validate assignments .

- Hydrate Formation : Aldehydes may form hydrates in solution, complicating IR analysis (C=O stretch ~1700 cm⁻¹). Derivatization (e.g., with DNPH, 2,4-dinitrophenylhydrazine) can stabilize the aldehyde for unambiguous identification .

- Impurity Interference : Trace byproducts (e.g., trifluoromethylphenyl intermediates) require high-resolution mass spectrometry (HRMS) or HPLC with UV detection (λ = 254 nm) for resolution .

Basic Question: What analytical techniques are most effective for quantifying this compound in reaction mixtures?

Answer:

- HPLC-UV/Vis : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. The trifluoromethyl group enhances UV absorption at ~220 nm, improving sensitivity .

- GC-MS : Suitable for volatile derivatives (e.g., silylated aldehydes), but thermal instability of the aldehyde group necessitates low-temperature protocols .

- NMR Quantitation : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable integration of aldehyde proton signals (δ ~9.8–10.2 ppm) .

Advanced Question: How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

The -CF₃ group:

- Reduces Electron Density : Stabilizes transition states in nucleophilic attacks (e.g., Grignard additions), but may deactivate the aldehyde toward weaker nucleophiles. Use Lewis acids (e.g., SnCl₄) to enhance reactivity .

- Induces Steric Effects : Ortho-substitution on the phenyl ring can hinder access to the aldehyde. Kinetic studies (e.g., monitoring by in situ IR) help optimize reaction conditions .

- Promotes Side Reactions : Aldol condensation is suppressed due to electron withdrawal, but Cannizzaro reactions may occur under basic conditions. Control pH (<10) and use aprotic solvents .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation .

- PPE : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation.

- Waste Disposal : Quench with aqueous NaHSO₃ to reduce aldehyde reactivity before disposal .

Advanced Question: How can computational chemistry guide the design of derivatives based on this compound for catalytic applications?

Answer:

- DFT Modeling : Predict electronic properties (e.g., LUMO energy for electrophilicity) and optimize ligand geometries for metal coordination (e.g., Pd catalysts) .

- Docking Studies : Screen derivatives for binding affinity in enzyme inhibition (e.g., aldehyde dehydrogenases) using software like AutoDock.

- Reaction Pathway Simulation : Identify intermediates in cross-coupling reactions using Gaussian or ORCA to reduce experimental trial-and-error .

Basic Question: What are common impurities in synthesized 2-(4-(4-Trifluoromethyl)phenyl)isonicotinaldehyde, and how can they be identified?

Answer:

- Byproducts : Unreacted 4-(trifluoromethyl)phenyl precursors (detected via GC-MS retention times) .

- Oxidation Products : Carboxylic acids (e.g., from over-oxidation) identified by IR (broad -OH stretch) or TLC (Rf < aldehyde) .

- Polymerized Aldehydes : Gel permeation chromatography (GPC) or MALDI-TOF MS distinguishes oligomeric species .

Advanced Question: How do solvent polarity and temperature affect the stability of this compound during storage?

Answer:

- Polar Solvents : Acetonitrile or DMF stabilizes the aldehyde via dipole interactions but may accelerate hydrolysis. Monitor water content (<0.1%) .

- Low Temperatures : Storage at –20°C reduces thermal degradation (t₁/₂ increases by 3× compared to RT).

- Light Exposure : UV/Vis spectra under accelerated aging (e.g., 48 hr at 40°C) quantify photodegradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.